Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester

Description

Molecular Architecture and IUPAC Nomenclature

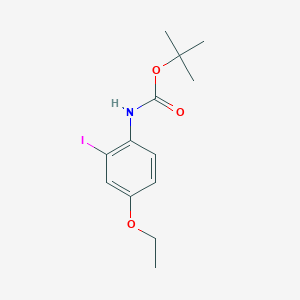

The IUPAC name tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate systematically describes the compound’s structure, delineating its core components: a carbamate group (-OC(=O)N-) linked to a tert-butyl moiety and a 4-ethoxy-2-iodophenyl ring. The molecular formula C₁₃H₁₈INO₃ reflects its composition, with a molecular weight of 363.19 g/mol . The SMILES notation CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I encodes its connectivity, highlighting the ethoxy group (-OCH₂CH₃) at position 4, the iodine atom at position 2, and the tert-butyl carbamate substituent.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate |

| Molecular Formula | C₁₃H₁₈INO₃ |

| Molecular Weight | 363.19 g/mol |

| SMILES | CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |

The phenyl ring’s substitution pattern introduces steric and electronic effects. The iodine atom, with its large atomic radius and polarizability, influences the ring’s electron density, while the ethoxy group contributes steric bulk and hydrogen-bonding potential. The tert-butyl carbamate group provides rigidity and hydrophobicity, critical for interactions in nonpolar environments.

Properties

CAS No. |

835873-11-5 |

|---|---|

Molecular Formula |

C13H18INO3 |

Molecular Weight |

363.19 g/mol |

IUPAC Name |

tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate |

InChI |

InChI=1S/C13H18INO3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |

InChI Key |

NQHWQUCAWTWKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-ethoxy-2-iodophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodate derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Iodate derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted phenyl carbamates.

Scientific Research Applications

Scientific Research Applications

The applications of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester span various fields:

Pharmaceutical Research

- Enzyme Inhibition: Studies indicate that derivatives can inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic diseases. For instance, compounds similar to this have shown promise in modulating enzyme activity related to cancer metabolism .

- Therapeutic Applications: Given its structural characteristics, this compound could serve as a lead in designing drugs that target specific biological pathways.

Agricultural Chemistry

- Pesticide Development: Carbamic acid derivatives are often investigated for their potential as herbicides or insecticides due to their ability to interact with biological systems at the molecular level . The unique substituents may enhance selectivity towards target pests while minimizing effects on non-target organisms.

Material Science

- Polymer Production: The compound serves as a building block in synthesizing polymers and coatings. Its reactivity allows it to be incorporated into larger polymer chains, potentially enhancing material properties such as durability and resistance to environmental factors .

Case Studies

Several studies have highlighted the potential applications of carbamic acid derivatives:

- Study on Enzyme Activity Modulation: Research demonstrated that similar compounds can effectively inhibit enzymes critical for cancer cell proliferation. This suggests potential therapeutic roles in oncology .

- Toxicological Assessments: Investigations into the toxicity profiles of carbamate derivatives reveal varying degrees of toxicity based on structural modifications. Understanding these profiles is essential for safe application in pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The ethoxy and iodine groups play a crucial role in its reactivity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and properties of the target compound and its analogues:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The 4-ethoxy group in the target compound donates electrons via resonance, increasing the electron density of the phenyl ring. In contrast, the 4-chloro and 2-formyl groups in the analogue from withdraw electrons, altering reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.

Stability and Reactivity

- Hydrolysis Resistance : The tert-butyl ester group universally enhances resistance to hydrolysis across analogues. However, the 2-iodo substituent in the target compound may increase susceptibility to photodegradation compared to chlorine or methyl groups .

- Functionalization Potential: The iodine atom in the target compound offers a unique site for radioiodination or cross-coupling reactions, unlike the methyl or formyl groups in other derivatives .

Biological Activity

Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester (CAS Number: 868694-44-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 390.217 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 510.7 ± 50.0 °C |

| Melting Point | N/A |

| Flash Point | 262.7 ± 30.1 °C |

Synthesis Methods

The synthesis of carbamic acid derivatives typically involves the reaction of amines with carbon dioxide or carbonyl compounds. For this particular compound, a common synthetic route includes:

- Reagents : The reaction involves an appropriate amine and isocyanate or chloroformate.

- Conditions : The reaction is conducted under controlled temperature and pressure conditions to optimize yield.

- Purification : Post-synthesis purification methods such as recrystallization or chromatography are employed to achieve the desired product purity.

The biological activity of carbamic acid derivatives often stems from their ability to interact with specific enzymes and receptors in biological systems. The mechanism typically involves:

- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition and modulation of various biochemical pathways.

- Receptor Binding : These compounds may also bind to specific receptors, influencing signaling pathways relevant to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several areas:

Anticancer Activity

Studies have shown that compounds similar to this carbamate exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, small molecule inhibitors targeting the mTOR pathway have been investigated for their ability to suppress cancer cell proliferation.

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit enzyme activities associated with metabolic pathways. For example:

- IC50 Values : Specific assays have reported IC50 values in the low nanomolar range for certain enzyme targets.

Case Studies

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the effects of various carbamate derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner when tested against breast cancer cells.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of acetylcholinesterase by similar carbamate esters revealed competitive inhibition patterns with Ki values indicating strong binding affinity.

Q & A

Q. What are the established synthetic routes for preparing carbamic acid derivatives with tert-butyl ester groups, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of nitroketone intermediates using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C). This method achieves >99% chiral purity and >78% yield for stereoselective products . Alternative routes include enzymatic catalysis (e.g., Rhodococcus strains) for enantioselective hydroxylation, achieving >99% enantiomeric excess (ee) in biotransformation reactions .

Q. How are intermediates like tert-butyl carbamates characterized to confirm structural and stereochemical integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is critical for verifying regiochemistry and stereochemistry. For example, H NMR signals between δ1.23–1.50 ppm confirm tert-butyl group presence, while coupling constants and NOE experiments resolve stereoisomers . High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiopurity .

Q. What role do tert-butyl carbamates play in protecting amine groups during multi-step organic syntheses?

- Methodological Answer : The tert-butyloxycarbonyl (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting sensitive functional groups like iodophenyl or ethoxy moieties. This is critical in peptide and heterocycle syntheses .

Advanced Research Questions

Q. How do enzymatic and chemical methods compare in achieving enantioselective synthesis of carbamic acid derivatives?

- Data Contradiction Analysis :

- Chemical methods (e.g., NaBH reduction) provide high yields (>78%) but require precise solvent/temperature control to minimize racemization .

- Enzymatic methods (e.g., R. erythropolis SC 13845) achieve superior ee (>99.4%) under ambient conditions but may require optimization of microbial growth and substrate solubility .

- Recommendation : Hybrid approaches (chemocatalytic + enzymatic) could balance scalability and stereocontrol.

Q. What are the stability challenges of iodophenyl-substituted carbamates under catalytic or photolytic conditions?

- Methodological Answer : The C-I bond in the 2-iodophenyl group is susceptible to cleavage under UV light or transition-metal catalysis (e.g., Pd-mediated cross-coupling). Stability studies in inert atmospheres (N) and amber glassware are advised to prevent degradation. LC-MS monitoring detects dehalogenation byproducts .

Q. How can computational modeling predict the regioselectivity of enzymatic hydroxylation in carbamate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations model enzyme-substrate interactions, such as the binding affinity of Rhodococcus monooxygenase for the 4-ethoxy-2-iodophenyl moiety. Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds and steric effects governing hydroxylation at specific carbon centers .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during Boc protection/deprotection?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.